2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of HL and its derivatives has been explored in several studies. For instance, HL has been used to synthesize coordination complexes with Cu(II) salts, resulting in compounds with diverse structures such as ionic monomers, neutral dimers, and polymers . Similarly, the reaction of HL with metal(III) halides like Al, Ga, In, and Cr has led to the formation of dinuclear complexes with a central M2O2 core involving the ethoxide anion . These studies demonstrate the versatility of HL as a ligand for synthesizing metal complexes.
Molecular Structure Analysis
The molecular structure of HL and its complexes has been elucidated using various techniques such as single-crystal X-ray diffraction. The crystal structure determination confirmed the dimeric structure of the complexes in the solid state, with HL binding to the metal through both pyrazole nitrogen and bridging alkoxide oxygen terminals . The metal(III) center is pentacoordinated in some complexes, while it is hexacoordinated in others, depending on the specific metal and ligand involved .
Chemical Reactions Analysis
The coordination chemistry of HL with metals such as Cu(II), Zn(II), Cd(II), and Pb(II) has been investigated, revealing that the ligand can form monometallic and bimetallic complexes with these metals. The binding affinities of HL with these metals vary, showing high extraction efficiency for Cu(II) and Zn(II) . This indicates that HL can selectively bind to certain metals, which is useful for applications in metal extraction and purification.
Physical and Chemical Properties Analysis
The physical and chemical properties of HL and its complexes have been characterized using various analytical and spectroscopic methods. The studies have provided insights into the dimensionality, supramolecular structure, and magnetic properties of the synthesized complexes . For example, the presence of water molecules in the crystallization of compound 5 resulted in a supramolecular network that was analyzed using computational methods and thermogravimetric analyses . Magnetic susceptibility measurements were also carried out for some complexes, linking the magnetic properties to their structural features .
Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application : This compound has been synthesized and studied for its potential biological activities . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method of Application : The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
- Results : The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6-5-7(2)9(8-6)3-4-10/h5,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJEKYPEQXOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293480 | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol | |
CAS RN |
20000-80-0 | |
Record name | 20000-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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